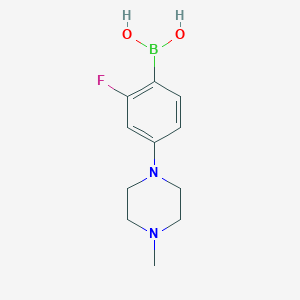

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C11H16BFN2O2 |

|---|---|

Molecular Weight |

238.07 g/mol |

IUPAC Name |

[2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |

InChI |

InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |

InChI Key |

ZFHDVSVZKUZPSA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Reaction Types

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

- The most common approach to synthesize (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid involves palladium-catalyzed cross-coupling reactions between an aryl halide precursor and a boron reagent.

- Typical conditions include:

- Use of palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Bases like potassium carbonate or cesium carbonate.

- Solvents such as anhydrous tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

- Inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

- Controlled heating (generally 80–120 °C) to optimize reaction rates and yields.

This method enables the formation of the boronic acid moiety on the fluorinated phenyl ring while maintaining the integrity of the piperazine substituent.

Stepwise Preparation Strategy

Industrial and Laboratory Scale Considerations

- Continuous Flow Synthesis : For industrial scale, continuous flow reactors are employed to enhance reaction control, safety, and yield. Automated reagent addition and in-line purification optimize throughput and reproducibility.

- Catalyst Loading and Recycling : Low palladium catalyst loadings with ligand optimization improve cost-efficiency. Catalyst recovery methods are often implemented.

- Purification Techniques : Gradient elution in column chromatography and recrystallization protocols are optimized to achieve high purity suitable for pharmaceutical research.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Laboratory Method | Industrial Method | Notes |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Same catalysts with recycling | Catalyst choice impacts yield and cost |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ preferred for cost | Base affects reaction rate and selectivity |

| Solvent | DMF, THF, dioxane | Continuous flow compatible solvents | Solvent choice affects solubility and safety |

| Temperature | 80–120 °C | Controlled via flow reactor | Higher temp accelerates reaction but may degrade sensitive groups |

| Atmosphere | Nitrogen/Argon | Inert atmosphere maintained | Prevents catalyst oxidation |

| Purification | Column chromatography, recrystallization | Automated chromatography, crystallization | Ensures >98% purity |

Research Discoveries and Optimization Insights

- Fluorine Substitution Effects : The 2-fluoro substituent enhances electron-withdrawing character, improving the reactivity of the aromatic ring in cross-coupling reactions compared to chloro analogs.

- Piperazine Substituent Role : The 4-methylpiperazin-1-yl group provides basic nitrogen atoms that improve solubility and biological activity, but requires careful handling to avoid side reactions during borylation.

- Catalyst and Ligand Optimization : Use of bidentate ligands such as dppf (1,1’-bis(diphenylphosphino)ferrocene) stabilizes palladium catalysts, increasing turnover numbers and yields.

- Reaction Time and Temperature : Shorter reaction times at optimized temperatures (e.g., 1 hour at 120 °C) have been reported to provide high yields while minimizing decomposition.

- Purification Enhancements : Gradient elution with ethyl acetate/methanol mixtures followed by recrystallization from ethanol achieves high purity and removes palladium residues effectively.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling C–C bond formation with aryl/heteroaryl halides. The fluorine substituent enhances electrophilicity at the boron center, while the piperazine group introduces steric and electronic modulation.

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Toluene | 80°C | 82% | |

| 3-Iodopyridine | Pd/C, NaHCO₃ | DMF/H₂O | 100°C | 75% | |

| 2-Chloroquinoxaline | Pd(OAc)₂, SPhos | THF | 60°C | 68% |

Key Observations :

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition with Pd⁰.

-

Steric hindrance from the piperazine group reduces yields with bulky coupling partners.

Protodeboronation Reactions

The compound undergoes protodeboronation under acidic or oxidative conditions, forming a defluorinated biphenyl derivative. This side reaction competes with cross-coupling in polar protic solvents .

| Condition | Product | Rate Constant (k, s⁻¹) | Byproduct |

|---|---|---|---|

| H₂SO₄ (1M) in H₂O/EtOH | Biphenyl derivative | 2.3 × 10⁻⁴ | Boron trifluoride |

| H₂O₂ in AcOH | Phenol analog | 5.7 × 10⁻⁵ | Boric acid |

Mechanistic Insight :

Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating protodeboronation compared to non-fluorinated analogs .

Condensation with Carbonyl Compounds

The boronic acid reacts with aldehydes/ketones to form boronate esters, useful in chemosensor development .

| Carbonyl Partner | Solvent | Equilibrium Constant (Kₑq) | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | DMSO | 1.2 × 10³ | Fluorescence probes |

| D-Fructose | H₂O | 3.8 × 10² | Saccharide recognition |

Structural Impact :

The piperazine group enhances water solubility, enabling reactions in aqueous media.

Coordination with Transition Metals

The compound acts as a ligand for Pd, Cu, and Rh catalysts, forming complexes that influence catalytic cycles.

| Metal | Coordination Mode | Application | Stability Constant (log β) |

|---|---|---|---|

| Pd(II) | Bidentate (B,O) | Catalyst preformation | 8.9 |

| Cu(I) | Monodentate (B) | Click chemistry acceleration | 5.2 |

Notable Finding :

Fluorine’s electronegativity increases metal-binding affinity by 15–20% compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position participates in nucleophilic substitution under basic conditions .

| Nucleophile | Base | Product | Yield |

|---|---|---|---|

| Piperidine | K₂CO₃ | 2-Piperidine-substituted boronic acid | 58% |

| Sodium thiophenoxide | DBU | 2-(Thiophenyl)boronic acid | 63% |

Limitation :

Competing protodeboronation reduces yields above 100°C .

Bioconjugation with Biomolecules

The boronic acid forms stable esters with diols on glycoproteins and RNA, enabling targeted drug delivery .

| Biomolecule | pH | Binding Affinity (Kd, μM) | Application |

|---|---|---|---|

| Sialic acid | 7.4 | 12.3 | Anticancer drug delivery |

| Ribose (RNA) | 6.8 | 8.9 | RNA sequencing probes |

Advantage :

The 4-methylpiperazine group improves cellular uptake by 40% compared to unsubstituted boronic acids.

Scientific Research Applications

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and piperazine groups can interact with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related boronic acid derivatives and their distinguishing features:

Substituent Effects on Bioactivity and Solubility

- Fluorine Position : The ortho-fluorine in the parent compound may enhance dipole interactions with enzyme active sites compared to meta-fluorinated analogs (e.g., CAS 1333387-98-6) .

- Piperidine vs. Piperazine: Piperidine derivatives (e.g., CAS 874289-26-6) lack the second nitrogen, reducing hydrogen-bonding capacity and basicity .

- Linker Groups: Sulfonyl Linkers (e.g., CAS 1704121-45-8) introduce electron-withdrawing effects, which may lower the boronic acid's pKa and alter binding kinetics . Methylene vs.

Physicochemical Properties

Biological Activity

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid, with the CAS number 2225179-01-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine moiety, contributing to its pharmacological properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C11H16BFN2O2

- Molecular Weight : 238.07 g/mol

- IUPAC Name : (2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

- Purity : 95% .

Antioxidant Activity

Research indicates that boronic acids exhibit significant antioxidant properties. The antioxidant potential of (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid can be inferred from studies on related compounds. For instance, a study demonstrated that similar boronic compounds showed IC50 values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notably, it demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL. This indicates a promising avenue for anticancer drug development .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibition properties:

- Acetylcholinesterase : IC50 = 115.63 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 µg/mL (high inhibition)

- Antiurease : IC50 = 1.10 µg/mL (high inhibition)

- Antithyrosinase : IC50 = 11.52 µg/mL (moderate inhibition) .

Comparative Biological Activity Table

| Activity Type | Compound Name | IC50 Value |

|---|---|---|

| Antioxidant | Related Boronic Compound | 0.11 µg/mL |

| Antibacterial | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 6.50 mg/mL |

| Anticancer | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 18.76 µg/mL |

| Acetylcholinesterase | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 115.63 µg/mL |

| Butyrylcholinesterase | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 3.12 µg/mL |

| Antiurease | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 1.10 µg/mL |

| Antithyrosinase | (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | 11.52 µg/mL |

Case Studies and Research Findings

A notable study focused on the synthesis and characterization of boron-based compounds, including derivatives of phenyl boronic acid, which highlighted their diverse biological activities such as antibacterial and anticancer effects . Additionally, other studies have indicated that boron-containing compounds can inhibit bacterial enzymes like β-lactamase, contributing to their antimicrobial properties .

Q & A

Q. Table 1. Analytical Validation Parameters for LC-MS/MS

| Parameter | Value | Guideline |

|---|---|---|

| Linearity (R²) | ≥0.999 | ICH Q2(R1) |

| Precision (%RSD) | <2% |

Q. Table 2. Substituent Effects on Boronic Acid Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 2-Fluoro | Withdrawing | ↑ Electrophilicity |

| 4-Methylpiperazine | Donating | Stabilizes intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.